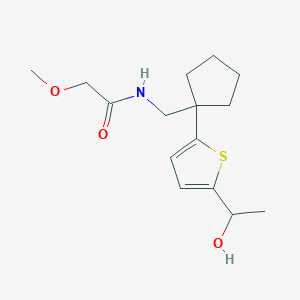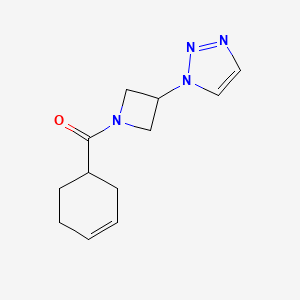![molecular formula C19H17N3O2S B2712277 N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide CAS No. 66462-93-9](/img/structure/B2712277.png)
N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amide, ester, etc.) and its key functional groups .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and stability under various conditions. It can also include studying the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide: has demonstrated anti-inflammatory potential. Its structure combines an indole moiety (from tryptamine) and a quinoline scaffold. Researchers have investigated its effects on inflammation-related pathways, including cyclooxygenase (COX) inhibition. COX enzymes play a crucial role in prostaglandin synthesis, which affects pain and inflammation. By blocking COX-1 and COX-2, this compound may offer therapeutic benefits in conditions like rheumatoid arthritis .
Antiviral Properties
The combination of N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide with other drugs has shown promise in treating viral infections. For instance, a three-drug combination, including naproxen (a related compound), has been effective against influenza A (H3N2) infection. Ongoing trials suggest that naproxen’s anti-inflammatory action, combined with its potential antiviral properties, could reduce severe respiratory mortality associated with COVID-19 .
Neuromodulation and Behavior
Tryptamine, a natural derivative of N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide , plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, including sleep, cognition, memory, and behavior. The shared structural features of tryptamine and related compounds (e.g., serotonin) make them intriguing candidates for further study in neuropsychiatric contexts .
Antibacterial and Antimycobacterial Activity
While not directly studied for antimicrobial properties, related compounds have shown antibacterial potential. Further investigations could explore the efficacy of N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide against bacterial strains, including Mycobacterium tuberculosis. Such research could contribute to novel drug development for infectious diseases .
Rheumatoid Arthritis Treatment
In an experimental model mimicking rheumatoid arthritis, compounds similar to N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide have been screened for potential arthritis treatment. Understanding their effects on inflammatory pathways and immune responses may lead to targeted therapies for autoimmune disorders .
SARS-CoV-2 RdRp Inhibition
In the context of COVID-19, researchers have explored compounds related to N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide for their inhibitory effects on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These investigations aim to identify potential antiviral agents that could complement existing treatments .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-25(24,18-9-3-5-14-6-4-11-20-19(14)18)22-12-10-15-13-21-17-8-2-1-7-16(15)17/h1-9,11,13,21-22H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTRCLJTQWRDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

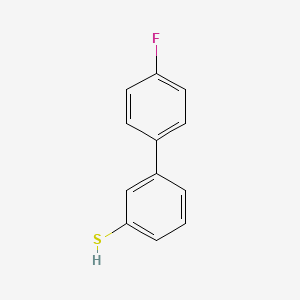
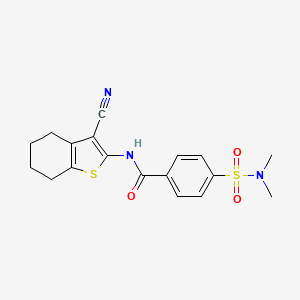
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)
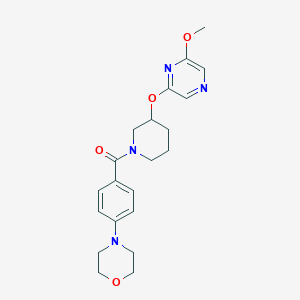
![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
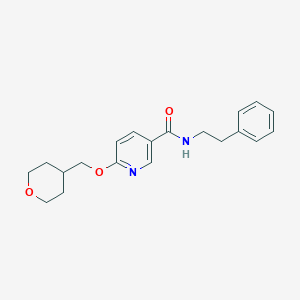
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)
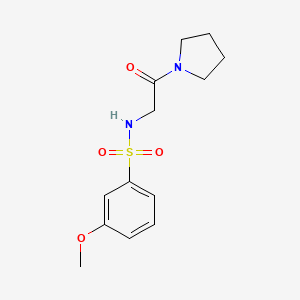
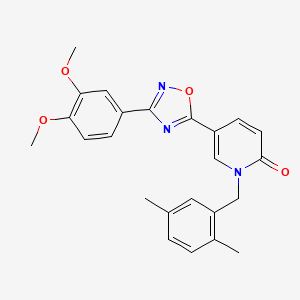
![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)
